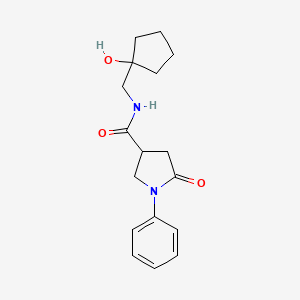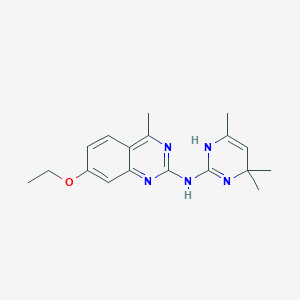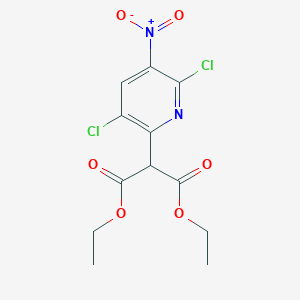
N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon with a formula of C5H10 . It also has a phenyl group (a ring of 6 carbon atoms, C6H5), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a carboxamide group (a combination of a carbonyl group and an amine).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The cyclopentyl and phenyl groups are both cyclic, but they have different properties due to the presence of double bonds in the phenyl group . The pyrrolidine ring introduces a nitrogen atom into the structure, and the carboxamide group contains a carbonyl group (C=O) and an amine (NH2).Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of a carboxamide group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Chemistry
A study outlines the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, important for constructing functionalized heterocycles, from N-protected α-amino acids. The process involves the use of enaminones as key intermediates, which are also useful for other heterocyclic syntheses (Grošelj et al., 2013).
Antiviral Research
Another paper discusses the structure and potential antiviral properties of a closely related compound, indicating its utility in designing non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Tamazyan et al., 2007).
Antibacterial Agents
Research on pyridonecarboxylic acids has produced derivatives with significant antibacterial activities, demonstrating the chemical's role in developing new antimicrobial agents (Egawa et al., 1984).
Enzymatic Hydrolysis and Prodrug Forms
A study focuses on the enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives, assessing their suitability as prodrug forms. This highlights the compound's potential in improving the delivery and efficacy of various drugs (Kahns & Bundgaard, 1991).
Antimicrobial Agents
Novel carboxamides have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating the compound's relevance in searching for new antimicrobial substances (Desai et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-10-13(11-19(15)14-6-2-1-3-7-14)16(21)18-12-17(22)8-4-5-9-17/h1-3,6-7,13,22H,4-5,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNEZYOWCZFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)
![3-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2842257.png)
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)
![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)







![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)